N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a naphthalen-2-yl substituent on the pyridazinone core and a 3,4-dimethoxybenzyl group attached via an acetamide linker. This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzymes or receptors where heterocyclic cores and aromatic substituents play critical roles.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-31-22-11-7-17(13-23(22)32-2)15-26-24(29)16-28-25(30)12-10-21(27-28)20-9-8-18-5-3-4-6-19(18)14-20/h3-14H,15-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZKNGBMICBLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The subsequent steps involve the introduction of the naphthyl group and the benzyl group with methoxy substitutions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be a key consideration in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: The compound’s potential pharmacological properties could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure suggests it could bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
a. N-(3,4-dimethoxybenzyl)-2-(3-morpholino-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 1351688-03-3)
- Core Structure: 6-oxopyridazin-1(6H)-yl with a morpholino substituent.
- Key Differences: Replaces naphthalen-2-yl with morpholino, enhancing solubility due to the polar oxygen and nitrogen atoms.
- Implications: Morpholino groups improve metabolic stability but may reduce membrane permeability compared to the hydrophobic naphthalene group .
b. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Core Structure: 4,5-Dichloro-substituted pyridazinone.
- The azepan-1-ylsulfonyl group introduces steric bulk and sulfonamide functionality, which may influence pharmacokinetics .
c. N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
- Core Structure: Methylthio-benzyl-substituted pyridazinone.
- Key Differences : Methylthio groups enhance lipophilicity and sulfur-mediated interactions. The bromophenyl acetamide side chain may confer halogen bonding capabilities absent in the dimethoxybenzyl group .
Analogues with Triazole or Pyrazolone Cores
a. 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
- Core Structure: Triazole instead of pyridazinone.
- Key Differences: The triazole ring enables hydrogen bonding and click chemistry applications.
b. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Core Structure : Pyrazolone ring with dichlorophenyl and acetamide groups.
- Key Differences: The pyrazolone core allows for keto-enol tautomerism, influencing redox properties.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Compound | ~388.42 g/mol | ~2.5 | Naphthalen-2-yl, dimethoxybenzyl | Moderate (dimethoxy enhances) |
| N-(3,4-dimethoxybenzyl)-2-(3-morpholino...) | 388.42 g/mol | ~1.8 | Morpholino, dimethoxybenzyl | High (polar morpholino) |
| N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)...} | ~457.34 g/mol | ~3.2 | Methylthio, bromophenyl | Low (high lipophilicity) |
| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo...) | ~406.27 g/mol | ~3.0 | Dichlorophenyl, pyrazolone | Moderate |
Biological Activity
N-(3,4-dimethoxybenzyl)-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide, identified by its CAS number 1246053-32-6, is a compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's chemical formula is , with a molecular weight of 429.5 g/mol. Its structure features a naphthalene moiety linked to a pyridazine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1246053-32-6 |
Research indicates that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that may suppress tumor growth.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound BA3, related to the structure of this compound, showed promising results in inhibiting cell proliferation in glioblastoma models .
In Vivo Studies
In vivo experiments have further validated the anti-cancer potential of similar compounds. For example, research on HDAC inhibitors has shown that they can effectively reduce tumor size in animal models of glioma . These findings suggest that this compound may possess similar therapeutic effects.
Case Study 1: Anti-Cancer Activity
A study examined the efficacy of a series of HDAC inhibitors structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of cancer cells in vitro and reduced tumor volume in xenograft models. The most potent compound exhibited an IC50 value comparable to established treatments like vorinostat .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential for treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
